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Abstract
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a

cornerstone of organosilicon chemistry. For decades, this field has been dominated by precious

metal catalysts such as platinum and rhodium. However, the high cost and limited availability of

these metals have driven the search for sustainable alternatives.[1][2] Manganese, being earth-

abundant and possessing low toxicity, has emerged as a highly promising candidate.[3][4] This

document provides a detailed technical guide on the application of

decacarbonyldimanganese, Mn₂(CO)₁₀, as a versatile and efficient precatalyst for the

hydrosilylation of alkenes, alkynes, and carbonyl compounds. We will delve into the underlying

radical mechanisms, provide field-tested experimental protocols, and discuss the critical safety

considerations for handling this potent catalyst.

Core Principles: The Uniquely Tunable Reactivity of
Mn₂(CO)₁₀
The catalytic utility of decacarbonyldimanganese stems from its relatively weak metal-metal

bond (Mn-Mn bond dissociation energy is ~185 kJ/mol).[5] This bond undergoes facile

homolytic cleavage upon exposure to thermal energy or ultraviolet/visible light, generating two

highly reactive pentacarbonylmanganese radicals (•Mn(CO)₅).[3][6] This radical generation is
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the key initiation step for a cascade of reactions, most notably the activation of the Si-H bond in

silanes.

The Radical Mechanism in Alkene Hydrosilylation
Unlike many precious metal catalysts that operate through organometallic, inner-sphere

mechanisms, Mn₂(CO)₁₀-catalyzed hydrosilylation of alkenes predominantly follows a radical

chain mechanism. This pathway is responsible for the characteristic anti-Markovnikov

selectivity observed with terminal alkenes.[5][7]

The process can be broken down into three key stages:

Initiation: Homolysis of the Mn-Mn bond creates the active manganese-centered radical. This

radical then abstracts a hydrogen atom from the hydrosilane (R₃SiH) to generate a silyl

radical (•SiR₃) and the manganese hydride species HMn(CO)₅.[6]

Propagation: The newly formed silyl radical adds to the least substituted carbon of the

alkene's double bond. This regioselectivity is sterically and electronically favored, leading to

the more stable secondary carbon-centered radical. This radical then abstracts a hydrogen

atom from HMn(CO)₅ (or another molecule of hydrosilane), yielding the anti-Markovnikov

hydrosilylation product and regenerating the •Mn(CO)₅ radical to continue the catalytic cycle.

[3][6]

Termination: The cycle can be terminated by various radical recombination pathways, though

these are typically minor processes in an efficient catalytic system.
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Figure 1: General radical mechanism for Mn₂(CO)₁₀-catalyzed anti-Markovnikov alkene

hydrosilylation.

Divergent Selectivity in Alkyne Hydrosilylation
The hydrosilylation of alkynes presents a greater challenge in controlling both regio- and

stereoselectivity. Remarkably, manganese catalysis offers a unique solution for achieving

divergent stereoselectivity. While mononuclear manganese catalysts like MnBr(CO)₅ tend to

yield (E)-alkenylsilanes via an organometallic pathway, the dinuclear Mn₂(CO)₁₀, particularly

when paired with a radical initiator like dilauroyl peroxide (LPO), selectively produces (Z)-

alkenylsilanes through a radical mechanism.[3][8][9]

The (Z)-selective pathway using Mn₂(CO)₁₀/LPO involves the following key steps[3][8]:

Initiation by LPO facilitates the generation of the •Mn(CO)₅ radical.

The manganese radical activates the Si-H bond to produce a silyl radical (•SiR₃) and

HMn(CO)₅.

The silyl radical adds to the alkyne, forming a vinyl radical intermediate.

Due to steric hindrance, a hydrogen atom transfer from HMn(CO)₅ to the (Z)-configured vinyl

radical is favored, leading to the final (Z)-alkenylsilane product.[3]
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Figure 2: Divergent pathways for E- and Z-selective alkyne hydrosilylation.
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Application Notes and Experimental Protocols
Note on Reagent Purity: For optimal results and reproducibility, alkenes should be passed

through a plug of activated alumina to remove inhibitors. Solvents should be distilled and

degassed. Mn₂(CO)₁₀ should be handled under an inert atmosphere.[10]

Protocol 1: Photoinitiated anti-Markovnikov
Hydrosilylation of Terminal Alkenes
This protocol describes the highly efficient and selective anti-Markovnikov hydrosilylation of 1-

octene using UV irradiation at low temperatures.[7] This method avoids the need for additives

and provides excellent yields.

Materials:

Decacarbonyldimanganese (Mn₂(CO)₁₀)

1-Octene (purified)

(1,1,1,3,5,5,5-heptamethyltrisiloxane) MDHM or other tertiary silane

Toluene (anhydrous, degassed)

Oven-dried Schlenk tube or vial with a magnetic stir bar

UV lamp (e.g., 300W Xenon light source)[10]

Argon or Nitrogen source

Procedure:

In a glovebox or under a stream of inert gas, add Mn₂(CO)₁₀ (3.9 mg, 0.01 mmol, 1 mol%) to

an oven-dried vial.

Add toluene (1.0 mL), followed by 1-octene (157 µL, 1.0 mmol).

Add the silane (e.g., MDHM, 245 µL, 1.0 mmol).
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Seal the vial tightly with a screw cap containing a PTFE septum.

Place the vial on a magnetic stirrer approximately 10-15 cm from the UV lamp. Ensure the

setup is adequately cooled if the lamp generates significant heat (reaction can warm to

~45°C).[10]

Irradiate the mixture with UV light while stirring vigorously. Monitor the reaction progress by

GC or ¹H NMR by taking aliquots periodically. The disappearance of the Si-H signal is a

reliable indicator.

Upon completion (typically 4-16 hours), pass the reaction mixture through a short plug of

silica gel (using pentane or hexane as eluent) to remove the manganese catalyst.

Remove the solvent and any volatile starting materials under reduced pressure to yield the

pure hydrosilylated product.

Substrate Silane Product

Selectivity
(anti-
Markovniko
v)

Yield (%) Reference

1-Octene MDHM

1-

(Heptamethyl

trisiloxanyl)oc

tane

>99% 99 [7]

Styrene MDHM

1-

(Heptamethyl

trisiloxanyl)-2

-

phenylethane

>99% 98 [7]

Allylbenzene PhSiH₃

1-Phenyl-3-

(phenylsilyl)pr

opane

>99% 95 [5]

Ethylene

(gas)
Et₃SiH

Triethyl(ethyl)

silane
>99% >99 [5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.rsc.org/suppdata/d2/cc/d2cc00377e/d2cc00377e1.pdf
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc00377e
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc00377e
https://nano.sfedu.ru/upload/iblock/c66/rn6lp00sqviu4y53yqal1bf5q8dsykxk/20-White_Light-initiated-Mn.pdf
https://nano.sfedu.ru/upload/iblock/c66/rn6lp00sqviu4y53yqal1bf5q8dsykxk/20-White_Light-initiated-Mn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Representative examples of Mn₂(CO)₁₀-catalyzed alkene hydrosilylation.

1. Assemble Reaction
(Mn₂(CO)₁₀, Alkene, Silane, Toluene)

in inert atmosphere vial

2. UV Irradiation
(300W Xenon Lamp, Stirring)

3. Monitor Progress
(GC or ¹H NMR)

4. Workup
(Silica Plug Filtration)

5. Isolate Product
(Solvent Evaporation)

Pure anti-Markovnikov Product

Click to download full resolution via product page

Figure 3: Experimental workflow for photoinitiated alkene hydrosilylation.

Protocol 2: Thermally-Initiated (Z)-Selective
Hydrosilylation of Alkynes
This protocol leverages a dual catalyst/initiator system to achieve high (Z)-selectivity in the

hydrosilylation of internal and terminal alkynes.[8][9]

Materials:
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Decacarbonyldimanganese (Mn₂(CO)₁₀)

Dilauroyl peroxide (LPO)

Alkyne (e.g., 1-phenyl-1-propyne)

Silane (e.g., diphenylmethylsilane)

Decalin (anhydrous, degassed)

Oven-dried Schlenk tube with a reflux condenser

Procedure:

Under an inert atmosphere, add Mn₂(CO)₁₀ (19.5 mg, 0.05 mmol, 10 mol%) and LPO (39.9

mg, 0.1 mmol, 20 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

Add decalin (2.5 mL), the alkyne (0.5 mmol, 1 equiv), and the silane (1.0 mmol, 2 equiv).

Fit the tube with a reflux condenser under a positive pressure of inert gas.

Immerse the reaction vessel in a preheated oil bath at 120 °C and stir vigorously.

Monitor the reaction by GC-MS or TLC.

After completion (typically 10-12 hours), cool the reaction to room temperature.

Purify the product directly by column chromatography on silica gel to separate the desired

(Z)-alkenylsilane from the catalyst residues and byproducts.

Alkyne Silane (Z):(E) Ratio Yield (%) Reference

Phenylacetylene PhMe₂SiH >99:1 85 [9]

1-Octyne Ph₂MeSiH >99:1 91 [9]

1-Phenyl-1-

propyne
Ph₂MeSiH >99:1 86 [3]
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Table 2: Examples of (Z)-selective alkyne hydrosilylation using Mn₂(CO)₁₀/LPO.

Application Note: Chemoselective Reduction of
Carbonyls
Manganese catalysts are also effective for the hydrosilylation of aldehydes and ketones, which

serves as a mild reduction method to obtain the corresponding silyl ethers.[11][12] A significant

advantage of manganese-based systems is their high chemoselectivity, allowing for the

reduction of a carbonyl group in the presence of other reducible functionalities like C=C double

bonds.[11] Well-defined PNP-Mn(I) hydride complexes have shown particular efficacy in this

transformation.[11][12] While Mn₂(CO)₁₀ itself can be active, more specialized manganese

complexes often provide superior results for this application.[4][13]

Safety and Handling of Decacarbonyldimanganese
CRITICAL: Decacarbonyldimanganese is a hazardous material and must be handled with

appropriate precautions.[14]

Toxicity: Mn₂(CO)₁₀ is toxic if inhaled, swallowed, or in contact with skin.[15][16] It can cause

irritation to the skin, eyes, and respiratory tract.[15] Always handle in a well-ventilated

chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.[17]

Air, Light, and Heat Sensitivity: The compound is sensitive to air, light, and heat, which can

cause it to decompose.[14] Decomposition can release carbon monoxide, a highly toxic gas.

[15] It should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[17]

Storage: Store in a tightly sealed container in a refrigerator (2–8 °C), protected from light.[17]

Spills and Waste: Clean up spills immediately, avoiding dust generation. Waste containing

Mn₂(CO)₁₀ is considered hazardous and must be disposed of according to institutional and

local regulations. Spent catalysts may become explosive after use.[16]

Conclusion and Outlook

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://d-nb.info/1242838368/34
https://www.semanticscholar.org/paper/Reduction-of-carbonyl-compounds-via-hydrosilylation-Weber-Iebed/8689f3eceba18a450146e1ff09f51d2f9e63ce53
https://d-nb.info/1242838368/34
https://d-nb.info/1242838368/34
https://www.semanticscholar.org/paper/Reduction-of-carbonyl-compounds-via-hydrosilylation-Weber-Iebed/8689f3eceba18a450146e1ff09f51d2f9e63ce53
https://www.semanticscholar.org/paper/The-Emergence-of-Manganese-Based-Carbonyl-Trovitch/2257a892313de753515e9783f3cd1a25ef1e78e4
https://pubs.acs.org/doi/abs/10.1021/acs.accounts.7b00422
https://www.benchchem.com/product/b1676019?utm_src=pdf-body
https://www.benchchem.com/product/b1676019?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/navigating-the-regulatory-landscape-of-decacarbonyldimanganese-safety-and-compliance-lr
https://pubchem.ncbi.nlm.nih.gov/compound/Dimanganese-decacarbonyl
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAA13058~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2020:49:28~~Decacarbonyldimanganese~~
https://pubchem.ncbi.nlm.nih.gov/compound/Dimanganese-decacarbonyl
https://ereztech.com/wp-content/uploads/chemical_sds/SDS-MN0691.pdf
https://www.nbinno.com/article/other-organic-chemicals/navigating-the-regulatory-landscape-of-decacarbonyldimanganese-safety-and-compliance-lr
https://pubchem.ncbi.nlm.nih.gov/compound/Dimanganese-decacarbonyl
https://ereztech.com/wp-content/uploads/chemical_sds/SDS-MN0691.pdf
https://ereztech.com/wp-content/uploads/chemical_sds/SDS-MN0691.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAA13058~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2020:49:28~~Decacarbonyldimanganese~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decacarbonyldimanganese is a powerful, cost-effective, and versatile precatalyst for

hydrosilylation reactions. Its unique radical-based mechanism enables transformations that are

often challenging for traditional precious metal catalysts, such as highly selective anti-

Markovnikov hydrosilylation of alkenes and the stereodivergent synthesis of (Z)-alkenylsilanes.

While the handling of this air- and light-sensitive compound requires care, its performance and

the growing body of research into more robust, user-friendly manganese systems promise a

sustainable future for silicon chemistry.[18] Future research will likely focus on developing

ligand-modified, air-stable Mn(I) or Mn(0) catalysts that retain the exceptional reactivity of the

parent carbonyl complex while simplifying handling protocols for broader industrial and

academic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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